REACTION_SMILES
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[Br:1][Mg:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH2:18]1[O:19][CH2:20][CH2:21][CH2:22]1.[Cl:9][c:10]1[n:11][c:12]([Cl:13])[n:14][c:15]([Cl:16])[n:17]1>>[c:3]1(-[c:15]2[n:14][c:12]([Cl:13])[n:11][c:10]([Cl:9])[n:17]2)[cH:4][cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br[Mg]c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc(Cl)nc(Cl)n1
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Name
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Type
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product
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Smiles
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Clc1nc(Cl)nc(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |